16,17-EDT

Vascular biology Epoxy fatty acid pharmacology Vasodilation assays

16,17-EDT ((±)16,17-Epoxydocosatrienoic Acid) is an oxylipin and a primary metabolite of the omega-6 polyunsaturated fatty acid adrenic acid (AdA), formed endogenously via the cytochrome P450 (CYP) pathway. It belongs to the epoxydocosatrienoic acid (EDT) family of epoxy fatty acids, which are lipid mediators known for their potent vasoactive and anti-inflammatory properties.

Molecular Formula C22H36O3
Molecular Weight 348.5 g/mol
Cat. No. B12375065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,17-EDT
Molecular FormulaC22H36O3
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)CC=CCC=CCC=CCCCCCC(=O)O
InChIInChI=1S/C22H36O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h5-8,12,15,20-21H,2-4,9-11,13-14,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,15-12-
InChIKeyMKJPTTFETPPMAD-DXYLRVIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

16,17-EDT: Potent Vasodilatory Epoxydocosatrienoic Acid (EDT) Metabolite for Cardiovascular Research


16,17-EDT ((±)16,17-Epoxydocosatrienoic Acid) is an oxylipin and a primary metabolite of the omega-6 polyunsaturated fatty acid adrenic acid (AdA), formed endogenously via the cytochrome P450 (CYP) pathway [1]. It belongs to the epoxydocosatrienoic acid (EDT) family of epoxy fatty acids, which are lipid mediators known for their potent vasoactive and anti-inflammatory properties [1]. As an endogenous compound, its basal concentration is notably high in AdA-rich tissues such as the liver, kidney, and adrenal gland, where its levels consistently surpass those of other EDT regioisomers [1].

Procurement Precision: Why 16,17-EDT Cannot Be Substituted by Other EDT Regioisomers in Vascular Research


While the epoxydocosatrienoic acids (EDTs) share a common biosynthetic origin and general vasoactive profile, they exhibit regioisomer-specific differences in potency, metabolic stability, and tissue abundance that preclude simple substitution [1]. For example, 13,14-EDT and 16,17-EDT, though structurally similar, demonstrate different EC50 values in vasodilation assays and are differentially metabolized by soluble epoxide hydrolase (sEH), leading to distinct biological half-lives and tissue-level effects [1]. Relying on a generic class-level understanding of 'EDTs' obscures these critical nuances. The following quantitative evidence details the specific, verifiable differentiators of 16,17-EDT, providing a basis for its intentional selection over close analogs like 13,14-EDT.

Quantitative Differentiation of 16,17-EDT: Potency, Stability, and Abundance Data


Superior Vasodilatory Potency of 16,17-EDT vs. 13,14-EDT in Porcine Arterioles

In direct functional assays using isolated porcine arterioles, 16,17-EDT demonstrates greater vasodilatory potency than its close structural analog, 13,14-EDT. This difference is quantified by the half-maximal effective concentration (EC50). The lower EC50 for 16,17-EDT indicates a higher potency, requiring less compound to achieve the same level of vessel relaxation [1].

Vascular biology Epoxy fatty acid pharmacology Vasodilation assays

Differential Metabolic Stability: 16,17-EDT is a Less Preferred Substrate for sEH Compared to 13,14-EDT

The biological stability of epoxy fatty acids is largely governed by their rate of hydrolysis by soluble epoxide hydrolase (sEH). A direct enzyme assay comparison shows that 13,14-EDT is the preferred substrate for sEH, with the highest relative rate of conversion to its corresponding diol among all EDT regioisomers [1]. Consequently, 16,17-EDT is metabolized more slowly by this primary clearance pathway.

Lipid metabolism Soluble epoxide hydrolase (sEH) Pharmacokinetics

Endogenous Abundance: 16,17-EDT is the Predominant EDT Regioisomer in Liver, Kidney, and Adrenal Gland

Quantitative HPLC-MS/MS analysis across multiple adrenic acid-rich tissues reveals a clear and consistent hierarchy in the basal levels of EDT regioisomers. 16,17-EDT is found at the highest concentration, significantly exceeding the levels of other regioisomers, including 13,14-EDT [1]. This pattern suggests a unique physiological role and is a critical differentiator from other analogs.

Endogenous lipidomics Tissue distribution Metabolomics

Recommended Research Applications for 16,17-EDT Based on Differentiating Evidence


High-Sensitivity Vasodilation Assays and Mechanism of Action Studies

Given its superior potency (EC50 = 11 pM) in porcine arteriole dilation assays compared to its closest analog 13,14-EDT [1], 16,17-EDT is the optimal choice for researchers aiming to study EDHF (Endothelium-Derived Hyperpolarizing Factor)-like responses with the highest possible sensitivity. Its use can minimize the required compound amount and enable the detection of subtle modulatory effects in vascular smooth muscle cell hyperpolarization or relaxation studies.

In Vivo Studies of Epoxy Fatty Acid Function and Pharmacokinetics

For in vivo experiments where metabolic stability is a primary concern, 16,17-EDT offers a strategic advantage. Its relative resistance to hydrolysis by sEH, especially when compared to the preferred substrate 13,14-EDT [1], suggests a longer biological half-life. This makes 16,17-EDT a superior candidate for investigations requiring sustained bioavailability, such as chronic administration models or studies where sEH activity may be variable or inhibited.

Lipidomics Method Development and Endogenous Pathway Analysis

Researchers developing quantitative LC-MS/MS methods for profiling endogenous epoxy fatty acids should prioritize 16,17-EDT as a key standard. Its status as the most abundant EDT regioisomer in the liver, kidney, and adrenal gland [1] establishes it as a critical biomarker for adrenic acid metabolism and a principal analyte for validating method sensitivity and accuracy in complex biological matrices.

Cardiovascular and Inflammatory Pain Research Requiring a Primary Metabolite

As an endogenous and potent vasodilator, 16,17-EDT is well-suited for exploring the therapeutic potential of the adrenic acid/CYP/sEH axis in cardiovascular and pain models [1]. Its distinct combination of high potency, favorable metabolic stability, and natural abundance positions it as the leading candidate from the EDT family for investigating the direct effects of these lipids on blood pressure regulation, cardiac function, and nociceptive pathways.

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